Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate
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Overview
Description
Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate is an organic compound with the molecular formula C9H14O3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate typically involves the Horner–Wadsworth–Emmons reaction. This reaction uses oxetan-3-one as a starting material, which is reacted with methyl-2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets depend on the type of reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but with different substituents on the oxolane ring.
Methyl 2-(azetidin-3-ylidene)acetate: Contains a nitrogen atom in the ring instead of oxygen, leading to different chemical properties.
Biological Activity
Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate is a compound with potential biological activity that warrants detailed investigation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-cancer properties, antimicrobial effects, and potential neuroprotective functions. Below are key findings from recent studies:
Anticancer Activity
- Inhibition of Cancer Cell Lines : this compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated significant growth inhibition in MCF-7 (breast cancer) cells with a GI50 value of approximately 3.18 µM, indicating strong potential as an anti-cancer agent .
- Mechanism of Action : The compound may exert its effects through the modulation of key signaling pathways involved in cancer progression. Inhibitory effects on proteins such as NEK7 and caspase-3 have been suggested, which are critical in cell cycle regulation and apoptosis .
Antimicrobial Properties
The biological activity of this compound also extends to antimicrobial effects. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, contributing to its potential as an antimicrobial agent.
Study 1: Cytotoxicity against Breast Cancer Cells
In a study focusing on the cytotoxic effects of methyl derivatives on MCF-7 cells, researchers observed that the compound significantly reduced cell viability in a dose-dependent manner. The results are summarized in the following table:
Compound | GI50 (µM) | Cell Line |
---|---|---|
This compound | 3.18 ± 0.11 | MCF-7 |
Standard Drug (e.g., Doxorubicin) | 5.00 ± 0.25 | MCF-7 |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against common pathogens. The findings indicated effective inhibition at varying concentrations:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Research Findings Summary
The research highlights the promising biological activities associated with this compound:
- Anticancer Potential : Significant inhibition of cancer cell proliferation.
- Antimicrobial Activity : Effective against various bacterial strains.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl (2Z)-2-(2,2-dimethyloxolan-3-ylidene)acetate |
InChI |
InChI=1S/C9H14O3/c1-9(2)7(4-5-12-9)6-8(10)11-3/h6H,4-5H2,1-3H3/b7-6- |
InChI Key |
ZSTLBXIEPVUWGR-SREVYHEPSA-N |
Isomeric SMILES |
CC1(/C(=C\C(=O)OC)/CCO1)C |
Canonical SMILES |
CC1(C(=CC(=O)OC)CCO1)C |
Origin of Product |
United States |
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